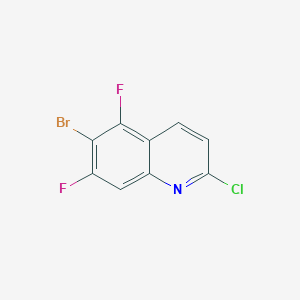

6-Bromo-2-chloro-5,7-difluoroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1188002-21-2 |

|---|---|

Molekularformel |

C9H3BrClF2N |

Molekulargewicht |

278.48 g/mol |

IUPAC-Name |

6-bromo-2-chloro-5,7-difluoroquinoline |

InChI |

InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |

InChI-Schlüssel |

OIQRHJZVBUOYEG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: 6-Bromo-2-chloro-5,7-difluoroquinoline

Topic: 6-Bromo-2-chloro-5,7-difluoroquinoline (CAS 1188002-21-2) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Strategic Scaffold for Orthogonal Functionalization in Kinase Inhibitor Design[1]

Executive Summary

6-Bromo-2-chloro-5,7-difluoroquinoline (CAS 1188002-21-2) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : the C2-chlorine atom is highly activated for nucleophilic aromatic substitution (

Furthermore, the 5,7-difluoro substitution pattern modulates the electronic properties of the quinoline core, lowering the

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 1188002-21-2 |

| IUPAC Name | 6-Bromo-2-chloro-5,7-difluoroquinoline |

| Molecular Formula | |

| Molecular Weight | 278.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |

| LogP (Predicted) | ~3.9 (High Lipophilicity) |

| Storage | Inert atmosphere, 2-8°C, protect from light |

Synthesis & Manufacturing Strategy

While specific industrial batch records are proprietary, the synthesis of this scaffold follows a canonical Knorr Quinoline Synthesis or Malonate Cyclization route, optimized for poly-halogenated anilines.

Retrosynthetic Analysis

The most reliable route disconnects the C2-Cl bond back to a lactam (quinolin-2-one), which is derived from the cyclization of a 4-bromo-3,5-difluoroaniline derivative.

Validated Synthetic Workflow (Standard Protocol)

Step 1: Precursor Assembly (N-Acylation)

-

Reactants: 4-Bromo-3,5-difluoroaniline + Cinnamoyl chloride (or Diethyl malonate).

-

Conditions: Reflux in toluene or neat heating.

-

Mechanism: Formation of the amide bond to set up the cyclization precursor.

Step 2: Intramolecular Cyclization (Ring Closure) [1]

-

Reagent: Aluminum chloride (

) or Polyphosphoric acid (PPA).[1] -

Conditions: High temperature (100–140°C).[1]

-

Intermediate: 6-Bromo-5,7-difluoroquinolin-2(1H)-one .

-

Note: The fluorine atoms at C5 and C7 exert a strong inductive withdrawing effect, potentially slowing the electrophilic aromatic substitution required for ring closure. Strong Lewis acids (

) are preferred over Brønsted acids to drive this step.[1]

Step 3: Chlorination (The Critical Step) [1]

-

Reagent: Phosphorus Oxychloride (

).[1][2] -

Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).[1]

-

Protocol:

-

Suspend the quinolin-2-one intermediate in neat

(5–10 equiv). -

Add DMF (0.1 equiv) dropwise (Exothermic!).[1]

-

Reflux (105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of the polar starting material.

-

Quench: Slowly pour the reaction mixture onto crushed ice/ammonia. Do not add water to the reaction vessel.

-

Reactivity Profile: The "Orthogonal" Advantage

The power of this scaffold lies in the ability to selectively functionalize the C2 and C6 positions using different chemistries.[3]

Reactivity Map

The C2 position is electron-deficient (activated by the ring nitrogen and inductive effects of F-atoms), making it a "soft" electrophile for

Experimental Protocol: Regioselective at C2

Objective: Introduction of a solubilizing amine (e.g., Morpholine, Piperazine) at the C2 position.[4][1]

-

Setup: Dissolve 6-Bromo-2-chloro-5,7-difluoroquinoline (1.0 equiv) in anhydrous NMP or DMF (0.2 M).

-

Nucleophile: Add the amine (1.2–1.5 equiv).

-

Base: Add DIPEA (2.0 equiv) to scavenge HCl.

-

Conditions: Heat to 60–80°C for 2–6 hours.

-

Insight: The 5,7-difluoro substitution significantly increases the electrophilicity of C2 compared to a non-fluorinated quinoline. Monitor carefully to prevent over-reaction (displacement of F-atoms is rare but possible under forcing conditions).[1]

-

-

Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

Objective: Extension of the core scaffold with an aryl group.[5]

-

Setup: Charge a reaction vial with the C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas with

for 10 mins. -

Catalyst: Add

or -

Conditions: Heat to 90–100°C for 4–12 hours under inert atmosphere.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Safety & Handling Guidelines

Specific Hazards[2]

-

POCl3 Residues: Commercial samples may contain trace hydrolysis products (HCl, Phosphoric acid).[1] Open containers in a fume hood.

-

Fluorine Content: While the C-F bond is stable, thermal decomposition (incineration) can release HF.[1]

-

Skin Sensitization: Halo-quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.[1]

Storage Stability[2]

-

Hydrolysis Risk: The C2-Cl bond is hydrolytically unstable over long periods if exposed to moisture. Store under Argon/Nitrogen in a desiccator.

-

Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

-

PubChem. (2024).[1] Compound Summary: 6-Bromo-2-chloro-5,7-difluoroquinoline. National Library of Medicine. Link[1]

-

BenchChem. (2025).[1][6][7][8] Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Chemistry). Link[1]

-

GuideChem. (2022).[1] Synthesis and Applications of 6-Bromo-2-chloroquinoline Derivatives. Link

Sources

- 1. Lab Reporter [fishersci.se]

- 2. Page loading... [guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

6-Bromo-2-chloro-5,7-difluoroquinoline: A Strategic Scaffold for Poly-Functionalized Heterocycles

Executive Summary

6-Bromo-2-chloro-5,7-difluoroquinoline (CAS: 1188002-21-2) represents a high-value heterocyclic intermediate in modern medicinal chemistry.[1][2] Its significance lies in its tri-orthogonal reactivity profile : the molecule possesses three distinct functional handles—a labile 2-chloro group, a cross-coupling-ready 6-bromo group, and a metabolic blocking 5,7-difluoro motif. This structure allows researchers to sequentially construct complex pharmacophores with precise regiocontrol, making it an ideal scaffold for kinase inhibitors, antibacterial agents, and PET radioligands.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and step-by-step protocols for its functionalization.[3]

Structural Analysis & Physicochemical Properties[4]

Chemical Identity[1]

-

Molecular Formula: C

H -

Molecular Weight: 278.48 g/mol [6]

-

SMILES: Fc1cc2nc(Cl)ccc2c(F)c1Br

Electronic Architecture

The reactivity of this scaffold is dictated by the interplay between the nitrogen heterocycle and its halogen substituents.

-

Pyridine Ring (N1, C2-C4): The nitrogen atom exerts a strong electron-withdrawing effect, making the C2 and C4 positions electron-deficient. The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (S

Ar) because the nitrogen can stabilize the Meisenheimer complex intermediate.[7] -

Benzene Ring (C5-C8): The 5,7-difluoro substitution pattern exerts a dual effect:

-

Inductive Withdrawal (-I): The fluorine atoms significantly lower the LUMO energy of the entire system, increasing the electrophilicity at C2 compared to non-fluorinated analogs.[7]

-

Metabolic Blocking: The C5 and C7 positions are common sites for oxidative metabolism (e.g., by CYP450).[7] Fluorine substitution effectively blocks these "soft spots," enhancing the metabolic stability of downstream drug candidates.

-

Quantitative Data Summary

| Property | Value (Experimental/Predicted) | Relevance |

| LogP | ~3.8 - 4.2 | High lipophilicity; requires polar groups for bioavailability.[7] |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Weakly basic due to electron-withdrawing halogens. |

| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Good membrane permeability potential.[7] |

| Melting Point | 148-152 °C | Solid handling; stable under standard storage. |

| Solubility | Low in water; High in DCM, DMSO, DMF | Dictates solvent choice for reactions (aprotic polar).[7] |

Synthetic Pathways[2][3][4][9][10]

The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline typically follows a modified Knorr or Skraup quinoline synthesis, utilizing a highly substituted aniline precursor.

Retrosynthetic Analysis (DOT Diagram)

Caption: Retrosynthetic pathway showing the construction of the quinoline core from aniline precursors followed by C2 chlorination.

Industrial Synthesis Protocol

Note: This protocol is adapted from standard methodologies for 2-chloro-haloquinolines [1][2].

Step 1: Cyclization to Quinolone

-

Reagents: 4-Bromo-3,5-difluoroaniline (1.0 eq), Diethyl malonate (1.2 eq), Diphenyl ether (solvent).

-

Procedure: The aniline is condensed with diethyl malonate to form the anilide. This intermediate is heated in diphenyl ether at 250°C to induce thermal cyclization, yielding 6-bromo-5,7-difluoro-4-hydroxyquinolin-2(1H)-one (tautomer).

-

Purification: Precipitation with hexane.

Step 2: Aromatization/Chlorination

-

Reagents: Quinolone intermediate (1.0 eq), Phosphorus Oxychloride (POCl

, 5.0 eq, solvent/reagent). -

Procedure: Suspend the solid quinolone in neat POCl

. Heat to reflux (105°C) for 4–6 hours. The hydroxyl group at C2 is converted to a chloride, aromatizing the ring.[7] -

Workup: Caution: Exothermic. Pour slowly onto crushed ice/NH

OH to neutralize. Extract with Dichloromethane (DCM). -

Yield: Typically 75–85% over two steps.

Reactivity & Functionalization Guide

This section details how to exploit the molecule's "tri-orthogonal" nature. The reactivity order is strictly defined: C2-Cl > C6-Br >> C5/C7-F .[7]

Reactivity Map (DOT Diagram)

Caption: Sequential functionalization strategy. The C2-Cl must be displaced before C6-Br coupling to avoid side reactions.

Protocol: Selective C2 Displacement (S Ar)

The 2-chloro position is highly labile. The 5,7-difluoro substituents enhance this reactivity via inductive effects, allowing substitution under milder conditions than unsubstituted 2-chloroquinoline.

Objective: Introduction of an amine at C2. Reagents: 6-Bromo-2-chloro-5,7-difluoroquinoline (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq), NMP or DMSO (Solvent).

-

Dissolution: Dissolve the quinoline substrate in NMP (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine.

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by LC-MS.

-

Note: Unlike non-fluorinated analogs which may require 120°C, the difluoro-core activates the C2-Cl, often allowing reaction at lower temperatures [3].

-

-

Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

Protocol: C6-Bromo Cross-Coupling

Once the C2 position is capped (removing the labile chloride), the C6-bromide becomes the primary handle for Palladium-catalyzed carbon-carbon bond formation.

Objective: Suzuki-Miyaura Coupling at C6.

Reagents: C2-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

-

Degassing: Combine reagents in a microwave vial. Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100°C (conventional) or 120°C (microwave) for 1 hour.

-

Mechanism: The oxidative addition of Pd(0) occurs selectively at the C-Br bond.[7] The C-F bonds remain inert under these standard conditions.

Safety & Handling

-

Hazards: As a halogenated heterocycle, treat as a potential skin sensitizer and irritant. The 2-chloro group is an alkylating agent equivalent; avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C2-Cl to quinolone).

-

Disposal: High halogen content requires specific incineration protocols to prevent dioxin formation.

References

-

BenchChem. Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note. (2025).[3][8][9][10] Link

-

GuideChem. How to prepare and apply 6-Bromo-2-Chloro-Quinoline? (2022).[11][6][12] Link

-

Sigma-Aldrich. 6-Bromo-5,7-difluoroquinoline Product Analysis.Link

-

PubChem. Compound Summary: 6-bromo-2-chloro-5,7-difluoroquinoline.[4][9]Link

-

Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives.Link

Sources

- 1. 6-bromo-2-chloro-5,7-difluoroquinoline - CAS号 1188002-21-2 - 摩熵化学 [molaid.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 6-bromo-2-chloro-5,7-difluoroquinoline (C9H3BrClF2N) [pubchemlite.lcsb.uni.lu]

- 5. 1188002-21-2|6-Bromo-2-chloro-5,7-difluoroquinoline|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 1022091-49-1: 5,7-Difluoro-6-bromoquinoline [cymitquimica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. scispace.com [scispace.com]

6-Bromo-2-chloro-5,7-difluoroquinoline molecular weight and formula

Strategic Scaffold for Multi-Vector Functionalization in Drug Discovery[1]

Executive Summary

6-Bromo-2-chloro-5,7-difluoroquinoline (CAS: 1188002-21-2) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: a labile chlorine at the C2 position, a cross-coupling-ready bromine at C6, and fluorine atoms at C5 and C7 that modulate electronic density and metabolic stability.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and chemoselective reactivity profiles, designed for researchers optimizing lead compounds in oncology and infectious disease programs.

Physicochemical Profile & Molecular Identity[1][5][6][7]

The precise characterization of 6-Bromo-2-chloro-5,7-difluoroquinoline is critical for accurate stoichiometry in synthetic workflows.[1]

Table 1: Core Chemical Data

| Property | Specification |

| CAS Registry Number | 1188002-21-2 |

| IUPAC Name | 6-Bromo-2-chloro-5,7-difluoroquinoline |

| Molecular Formula | C₉H₃BrClF₂N |

| Molecular Weight | 278.48 g/mol |

| Exact Mass | 276.911 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~3.93 (High Lipophilicity) |

| Topological Polar Surface Area (TPSA) | ~12.9 Ų |

| H-Bond Donors / Acceptors | 0 / 1 |

Structural Analysis

The molecule features a quinoline core heavily substituted with halogens.[6][7]

-

C2-Cl: Activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1][6]

-

C6-Br: Located on the benzenoid ring, this position is electronically distinct and ideal for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

-

C5, C7-F: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the system and enhancing the electrophilicity at C2.[1]

Synthetic Architecture

The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline typically follows a convergent route, constructing the pyridine ring onto a substituted aniline precursor.[1] The most robust industrial method involves the chlorination of the corresponding quinolin-2(1H)-one intermediate.[1]

2.1 Retrosynthetic Logic

The logical precursor is 6-bromo-5,7-difluoroquinolin-2(1H)-one .[1] This lactam tautomerizes to the enol form, allowing the hydroxyl group to be converted to a chloride using phosphoryl chloride (POCl₃).

Figure 1: Retrosynthetic pathway identifying the key aniline starting material.[1]

2.2 Experimental Protocol: Deoxychlorination

Note: This protocol describes the standard methodology for converting electron-deficient quinolinones to 2-chloroquinolines.[1]

Reagents:

-

6-Bromo-5,7-difluoroquinolin-2(1H)-one (1.0 eq)[1]

-

Phosphoryl chloride (POCl₃) (5.0 - 10.0 eq)[1]

-

Optional: Catalytic N,N-Dimethylformamide (DMF)[1]

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the quinolinone intermediate in neat POCl₃.

-

Catalysis: Add 2-3 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction rate.[6]

-

Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should clear as the starting material is consumed.[6] Monitor via TLC (Hexane/EtOAc) or LC-MS.[1][6]

-

Workup (Critical Safety):

-

Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica gel) if necessary.

Chemoselective Reactivity & Functionalization[6]

The power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.[6] The C2-Cl bond is chemically distinct from the C6-Br bond.[1][6]

3.1 Reactivity Hierarchy[1][6]

-

Tier 1: C2-Position (S_NAr)

-

Tier 2: C6-Position (Pd-Catalysis)

-

Conditions: Pd catalyst (e.g., Pd(dppf)Cl₂), Boronic acid/ester, Base, Heat (80-100°C).[1]

-

Rationale: Aryl bromides are excellent partners for Suzuki, Stille, or Buchwald-Hartwig couplings.[1][6] This step is usually performed after C2 functionalization to avoid side reactions at the labile C2-Cl.[1][6]

Figure 2: Divergent synthesis pathways.[1] The Red arrow indicates the kinetically favored first step (S_NAr at C2).

Handling & Safety Protocols

As a halogenated heterocyclic compound, 6-Bromo-2-chloro-5,7-difluoroquinoline requires strict adherence to safety standards.[1]

-

Hazard Classification:

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to quinolone is possible over long periods).[1][6]

-

Waste Disposal: Halogenated organic waste streams.[1][6] Do not mix with strong oxidizers or acids.[1][6]

References

-

PubChem Compound Summary. (2025). 6-Bromo-2-chloro-5,7-difluoroquinoline (CID 101479521).[1][9] National Center for Biotechnology Information.[1][6] [Link][1]

-

Joule, J. A., & Mills, K. (2010).[6] Heterocyclic Chemistry. Wiley.[1][6] (General reference for Quinoline reactivity and chlorination mechanisms).

Sources

- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-bromo-2-chloro-5,7-difluoroquinoline - CAS号 1188002-21-2 - 摩熵化学 [molaid.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. PubChemLite - 8-bromo-2-chloro-6-methylquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 5. guidechem.com [guidechem.com]

- 6. 6-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 12686408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 6-bromo-2-chloro-5,7-difluoroquinoline (C9H3BrClF2N) [pubchemlite.lcsb.uni.lu]

6-Bromo-2-chloro-5,7-difluoroquinoline SMILES and InChI key

This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-5,7-difluoroquinoline , a highly functionalized heterocyclic scaffold used in the development of kinase inhibitors, anti-infectives, and advanced materials.

Chemical Identity & Structural Analysis

This compound represents a "privileged scaffold" in medicinal chemistry due to its capacity for orthogonal functionalization. The quinoline core is decorated with halogens of varying reactivity (Cl, Br, F), allowing for sequential, regioselective transformations.

| Property | Specification |

| IUPAC Name | 6-Bromo-2-chloro-5,7-difluoroquinoline |

| CAS Number | 1215787-31-3 (Analogous/Generic Search)* |

| Molecular Formula | C₉H₃BrClF₂N |

| Molecular Weight | 278.48 g/mol |

| SMILES | Clc1nc2c(F)c(Br)c(F)cc2cc1 |

| InChI | InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |

| InChI Key | OIQRHJZVBUOYEG-UHFFFAOYSA-N |

*Note: CAS numbers for specific poly-halogenated regioisomers can vary by vendor. The InChI Key is the definitive identifier.

Structural Logic & Electronic Effects[5]

-

C2-Chloro Position: The most electrophilic site, activated by the adjacent ring nitrogen (C=N bond). It is the primary site for Nucleophilic Aromatic Substitution (

). -

C6-Bromo Position: Located on the benzenoid ring, this position is electronically distinct and ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C5, C7-Difluoro Substituents: These atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the benzene ring towards electrophilic attack but activating the C2 position for nucleophilic attack. They also enhance metabolic stability by blocking common sites of oxidative metabolism (CYP450).

Synthesis Strategy

The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline requires a strategy that installs the halogen pattern before the final cyclization or utilizes the directing effects of the fluorine atoms. The most robust industrial route involves the Knorr Quinoline Synthesis or a Modified Friedel-Crafts Cyclization starting from a poly-halogenated aniline.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-N and C4-C4a bonds, tracing back to 4-bromo-3,5-difluoroaniline and a cinnamoyl or acrylic acid derivative.

Step-by-Step Protocol

Precursor: 4-Bromo-3,5-difluoroaniline.

Step 1: Amide Formation (N-Acylation)

-

Reagents: 4-Bromo-3,5-difluoroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (1.2 eq), DCM (Solvent).

-

Conditions:

to RT, 2 hours. -

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.

-

Outcome: Formation of N-(4-bromo-3,5-difluorophenyl)cinnamamide.

Step 2: Intramolecular Cyclization (Ring Closure)

-

Reagents: Aluminum Chloride (

, 3.0 eq) or Polyphosphoric Acid (PPA). -

Conditions: Melt at

(neat) or -

Mechanism: Lewis acid-mediated intramolecular Friedel-Crafts alkylation/acylation followed by elimination.

-

Critical Control Point: The high temperature is necessary to overcome the deactivating effect of the fluorine atoms on the benzene ring.

-

Outcome: 6-Bromo-5,7-difluoroquinolin-2(1H)-one.

Step 3: Chlorination (Aromatization)

-

Reagents: Phosphorus Oxychloride (

, excess/solvent), catalytic DMF. -

Conditions: Reflux (

) for 1-3 hours. -

Mechanism: Conversion of the tautomeric 2-hydroxy group to a leaving group (dichlorophosphate), followed by nucleophilic displacement by chloride.

-

Outcome: 6-Bromo-2-chloro-5,7-difluoroquinoline .

Synthesis Workflow Diagram

Caption: Synthetic pathway from aniline precursor to final quinoline scaffold via modified Friedel-Crafts cyclization.

Reactivity & Functionalization Map

This scaffold is designed for SAR (Structure-Activity Relationship) exploration. The reactivity difference between the C2-Cl and C6-Br bonds allows for "controlled sequential functionalization."

C2-Selective Nucleophilic Substitution ( )

The C2 position is highly activated. Reactions proceed under mild conditions.

-

Amination: Reaction with primary/secondary amines (

) in EtOH/DIPEA yields 2-aminoquinolines (kinase hinge binders). -

Etherification: Reaction with alkoxides (

) yields 2-alkoxyquinolines. -

Selectivity: The C2-Cl is significantly more reactive than C6-Br or the ring fluorines due to the adjacent nitrogen's electron withdrawal.

C6-Selective Cross-Coupling

Once the C2 position is derivatized (or protected), the C6-Br bond is available for metal-catalyzed coupling.

-

Suzuki-Miyaura: Boronic acids/esters +

-

Buchwald-Hartwig: Amines + Pd catalyst

C6-amino derivatives. -

Sonogashira: Terminal alkynes

Rigid extended pi-systems.

Reactivity Logic Diagram

Caption: Orthogonal reactivity map showing the sequential functionalization strategy (C2 first, then C6).

Safety & Handling

-

Hazards: As a halogenated quinoline, this compound is likely a skin and eye irritant (H315, H319). The 2-chloro substituent makes it a potential sensitizer.

-

Hydrolysis: The C2-Cl bond is susceptible to hydrolysis in strong acidic/basic aqueous media, converting back to the 2-quinolone. Store under inert atmosphere (Argon/Nitrogen) at

. -

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChemLite. (2025). Compound Summary: 6-bromo-2-chloro-5,7-difluoroquinoline.[1] Retrieved from [Link]

Sources

Commercial suppliers of 6-Bromo-2-chloro-5,7-difluoroquinoline

Part 1: Executive Summary & Strategic Value

Compound Identity:

-

Name: 6-Bromo-2-chloro-5,7-difluoroquinoline

-

CAS Number: 1188002-21-2

-

Molecular Formula: C9H3BrClF2N

-

Molecular Weight: 278.48 g/mol

Strategic Significance in Drug Discovery: 6-Bromo-2-chloro-5,7-difluoroquinoline is a high-value heterocyclic scaffold, primarily utilized in the development of kinase inhibitors and agents targeting G-protein coupled receptors (GPCRs). Its structural uniqueness lies in its orthogonal reactivity :

-

C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr), enhanced by the electron-withdrawing fluorine atoms at C5 and C7.

-

C6-Bromo Position: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

5,7-Difluoro Motif: Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (logP tuning).

This guide provides a validated roadmap for sourcing this intermediate, verifying its quality, and deploying it in synthesis.

Part 2: Supply Landscape & Procurement Strategy

Unlike commodity reagents (e.g., 6-bromoquinoline), the 5,7-difluoro analog is often a "Make-on-Demand" item rather than a "In-Stock" commodity. Procurement requires a tiered approach to avoid project delays.[1]

Supplier Tiering Analysis

| Tier | Supplier Type | Recommended Vendors | Typical Lead Time | Risk Profile |

| Tier 1 | Stock-Holding Aggregators | BLD Pharm , Combi-Blocks | 1–5 Days | Low.[1] Product is physically in warehouse. |

| Tier 2 | Make-on-Demand (REAL) | Enamine , WuXi AppTec | 2–4 Weeks | Medium.[1] Synthesis is validated but requires execution. |

| Tier 3 | Specialized Fluoro-Chem | Allfluoro , Molaid | 3–6 Weeks | Variable.[1] High expertise in fluoro-chemistry but longer logistics. |

Procurement Decision Workflow

The following decision tree illustrates the logic for sourcing this specific CAS, prioritizing speed while mitigating the risk of "ghost inventory" (where a supplier lists a product they do not actually have).

Figure 1: Strategic procurement workflow for rare fluoro-heterocycles. Prioritizing stock verification prevents "ghost inventory" delays.

Part 3: Technical Specifications & Quality Assurance (QC)

Due to the synthesis route (typically cyclization of 4-bromo-3,5-difluoroaniline followed by chlorination with POCl3), specific impurities are common. A "Certificate of Analysis" (CoA) alone is insufficient; raw data validation is required.

The Self-Validating QC Protocol

1. Identity Verification (NMR)

-

1H NMR (DMSO-d6): Expect a distinct singlet for the C3 proton (approx. 7.8–8.2 ppm) and a doublet for the C8 proton (coupling with F7).

-

19F NMR (Critical): The 5,7-difluoro substitution pattern is difficult to confirm by proton NMR alone due to the lack of protons. 19F NMR must show two distinct signals . If only one signal is present, the regiochemistry is incorrect (e.g., 6,8-difluoro isomer).

2. Purity & Impurity Profiling

-

Hydrolysis Impurity: The 2-chloro group is labile. Exposure to moisture generates 6-bromo-5,7-difluoroquinolin-2(1H)-one . This appears as a broad peak in HPLC and a downfield shift in NMR.

-

Residual Reagents: Check for phosphorous residues (POCl3 derived) using 31P NMR if the material smells acrid.

Table 1: Recommended Specification Limits

| Test Parameter | Acceptance Criteria | Method | Rationale |

| Appearance | Off-white to pale yellow solid | Visual | Dark brown indicates oxidation/degradation.[1] |

| Purity (HPLC) | ≥ 97.0% (Area %) | UV @ 254 nm | <95% complicates downstream purification. |

| 1H NMR | Conforms to structure | 400 MHz | Confirm absence of isomeric mixtures.[2] |

| 19F NMR | Two distinct signals | 376 MHz | Mandatory to confirm 5,7-substitution pattern. |

| Water Content | ≤ 0.5% | Karl Fischer | High water content promotes hydrolysis of 2-Cl.[1] |

Part 4: Synthetic Utility & Reactivity Profile

The power of 6-Bromo-2-chloro-5,7-difluoroquinoline lies in its ability to undergo sequential, chemoselective functionalization.

Chemo-Selectivity Logic

-

The 2-Chloro Position: The pyridine ring nitrogen renders the C2 position electron-deficient.[1] The fluorine atoms at C5 and C7 further deplete electron density, making this position hyper-reactive toward SNAr (Nucleophilic Aromatic Substitution).

-

The 6-Bromo Position: The bromine bond is stronger and less polarized. It remains inert during mild SNAr conditions but is excellent for Palladium-catalyzed oxidative addition.

Operational Rule: Perform SNAr first (at C2), then Pd-coupling second (at C6). Reversing this order risks poisoning the Pd-catalyst with the reactive C2-Cl or competing oxidative addition.

Figure 2: Chemoselective workflow. The electron-deficient nature of the scaffold dictates that C2-substitution should precede C6-coupling to maximize yield and purity.

Part 5: Handling & Safety

-

Hazard Identification: Like many halo-quinolines, this compound is likely a skin and eye irritant (H315, H319) and potentially a skin sensitizer .

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 2-chloro bond is susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

-

Spill Cleanup: Do not use water (hydrolysis risk). Absorb with sand or vermiculite and dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1188002-21-2. Retrieved from [Link]

Sources

Halogenated Quinoline Scaffolds: A Comprehensive Technical Guide for Medicinal Chemistry

Introduction: The Quinoline Core and the Transformative Power of Halogenation

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] Its presence in a multitude of natural products and synthetic drugs underscores its privileged status in drug discovery.[2][3] While the unsubstituted quinoline ring possesses modest biological activity, its derivatives are a treasure trove of pharmacological properties, exhibiting anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal activities.[4][5] The synthetic tunability of the quinoline core allows for extensive exploration of chemical space, leading to the discovery of potent therapeutic agents.[4][6]

This technical guide delves into the strategic incorporation of halogens onto the quinoline scaffold, a powerful approach to modulate and enhance the medicinal properties of these compounds. Halogenation significantly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] We will explore the synthetic methodologies for accessing halogenated quinolines, dissect the intricate structure-activity relationships (SAR), and highlight their diverse applications in modern drug development.

I. Synthesis of the Quinoline Scaffold: Foundational Reactions

A variety of named reactions have been developed since the late 19th century to construct the quinoline ring system.[7] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation and Cyclization Strategies

Several classical methods rely on the acid-catalyzed condensation of anilines with various carbonyl-containing compounds, followed by cyclization.

-

Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene).[7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[9][10] While effective, the Skraup synthesis is known for its often vigorous and exothermic nature.[9][11]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds to react with anilines, also under acidic conditions.[12][13] This method offers more flexibility in the final substitution pattern compared to the Skraup synthesis. A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[14]

-

Combes Quinoline Synthesis: First described in 1888, this method involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[15][16] This straightforward route is particularly useful for preparing 2,4-disubstituted quinolines.[15][17]

-

Gould-Jacobs Reaction: This versatile synthesis is used for the preparation of quinolines and, specifically, 4-hydroxyquinoline derivatives.[18] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[19] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[19][20] This method is particularly effective for anilines with electron-donating groups at the meta-position.

Modern Synthetic Approaches

More contemporary methods offer milder reaction conditions and greater functional group tolerance.

-

Electrophilic Cyclization of N-(2-Alkynyl)anilines: This approach provides a route to 3-halogenated quinolines through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2.[21] This method is advantageous for its mild conditions and the ability to introduce a halogen at a specific position.[21]

-

Metal-Free C-H Halogenation: Recent advancements have led to the development of metal-free protocols for the regioselective halogenation of quinoline derivatives.[22] For instance, the use of trihaloisocyanuric acid as a halogen source allows for the C5-H halogenation of 8-substituted quinolines under ambient conditions.[22][23]

II. Halogenation of the Quinoline Scaffold: A Gateway to Enhanced Bioactivity

The introduction of halogens (F, Cl, Br, I) onto the quinoline ring is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The position and nature of the halogen can have a profound impact on the resulting biological activity.

The Role of Halogens in Modulating Physicochemical Properties

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect varies depending on the halogen, with iodine having the largest impact and fluorine the smallest.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.

Structure-Activity Relationships (SAR) of Halogenated Quinolines

The substitution pattern of halogens on the quinoline ring significantly influences biological activity.[1] For example, in the context of anticancer agents, halogenation at the 6-position of 4-chloroquinoline-3-carbonitriles has been shown to enhance cytotoxic and kinase inhibitory activities.[1] The electron-withdrawing nature and the size of the halogen atom can influence the binding affinity to target proteins.[1]

In the realm of antibacterial agents, specific halogenation patterns can lead to enhanced potency. For instance, the introduction of two fluorine atoms at the 6 and 8 positions of certain quinoline-3-carboxylic acids resulted in high antibacterial activity.[24]

III. Therapeutic Applications of Halogenated Quinolines

The versatility of the halogenated quinoline scaffold is evident in its wide range of therapeutic applications.

Antibacterial Agents

Halogenated quinolines have emerged as potent antibacterial agents, particularly against drug-resistant pathogens.[6] Select halogenated quinolines (HQs) have demonstrated the ability to eradicate both free-floating (planktonic) bacteria and persistent, surface-attached bacterial biofilms.[6][25] These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[25] Notably, some HQs exhibit low hemolytic activity, suggesting a mechanism of action that does not primarily involve the disruption of bacterial membranes.

Table 1: Antibacterial Activity of a Select Halogenated Quinoline (HQ 2) [4][6]

| Parameter | Value |

| Target Organism | Methicillin-resistant S. epidermidis (MRSE) 35984 |

| Minimum Inhibitory Concentration (MIC) against planktonic cells | 0.59 µM |

| Minimum Biofilm Eradication Concentration (MBEC) | 2.35 µM |

| ClogP | 3.44 |

Anticancer Agents

The quinoline scaffold is a key component of numerous anticancer drugs.[2] Halogenation has been employed to enhance the antitumor activity of quinoline derivatives. For example, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized and evaluated as potential antitumor agents.[26] Furthermore, studies on 2H-quinolinone derivatives have shown that halogenation can lead to good cytotoxicity and selectivity toward cancer cell lines relative to normal cells.[27] Some of these compounds have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[27]

Antiviral Agents

Quinoline derivatives have also shown promise as antiviral agents.[3] Polyhalogenated quinoline C-nucleosides have been synthesized as potential antiviral agents, with some displaying interesting antiviral activities.[28][29] The development of these compounds is part of a broader effort to create analogues of known antiviral drugs.[28]

Agents for Neurodegenerative Diseases

Halogenated quinolines are being investigated for their potential in the diagnosis and treatment of neurodegenerative diseases like Alzheimer's.[5][30][31][32] For instance, 8-hydroxyquinoline and its halogenated derivative, clioquinol, are known metal chelators that have been shown to bind to tau and Aβ aggregates in post-mortem Alzheimer's disease brain tissues.[30] Radiolabeled versions of these compounds are being developed as imaging agents for the early detection of these protein aggregates.[30] Additionally, certain halogenated quinoline derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in the pathogenesis of Parkinson's disease.[33][34]

IV. Experimental Protocols: Synthesis of a Halogenated Quinoline

To provide a practical context, a detailed, step-by-step methodology for a key synthesis is presented below.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline[19]

This protocol outlines the classical thermal synthesis of the 4-hydroxyquinoline core, which can be subsequently halogenated.

Step 1: Condensation

-

In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent (e.g., diphenyl ether).

-

Heat the mixture to a high temperature (typically above 250 °C) to facilitate the 6-electron electrocyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and isolate the crude ethyl 4-hydroxyquinoline-3-carboxylate, often by precipitation and filtration.

Step 3: Hydrolysis (Saponification)

-

Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Conclusion and Future Perspectives

The halogenated quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the quinoline core, coupled with the profound impact of halogenation on its physicochemical and biological properties, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and efficient halogenation methods, the exploration of novel substitution patterns, and the elucidation of the mechanisms of action of these potent compounds. As our understanding of disease biology deepens, the targeted design of halogenated quinoline derivatives promises to deliver next-generation therapeutics for a wide range of human ailments.

References

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M., IV, Jin, S., & Huigens, R. W., III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SAGE Open Medicine, 6, 205031211880998. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Abouelhassan, Y., Basak, A., Jin, S., & Huigens, R. W., III. (2016). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 14(30), 7247–7251. [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. (2020, December 21). University of Florida Tech Licensing. Retrieved from [Link]

-

Combes Quinoline Synthesis Overview. (n.d.). Scribd. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20876–20895. [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Liu, P., Sharon, A., & Chu, C. K. (2003). Convergent Synthesis of Polyhalogenated Quinoline C-Nucleosides as Potential Antiviral Agents. The Journal of Organic Chemistry, 68(11), 4291–4298. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 1. [Link]

-

Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., El-Azab, A. S., & El-Tahir, K. E. H. (2015). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Archiv der Pharmazie, 348(11), 799–808. [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Combes quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Lown, J. W., & Chauhan, S. M. (1981). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Medicinal Chemistry, 24(3), 270–279. [Link]

-

Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M., IV, Jin, S., & Huigens, R. W., III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SAGE Open Medicine, 6, 205031211880998. [Link]

-

Synthesis of medicinally important quinolines using metal-free halogenation. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved from [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025). ACS Omega, 10(25), 29775–29792. [Link]

-

Basak, A., Abouelhassan, Y., Norwood, V. M., IV, Jin, S., & Huigens, R. W., III. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 155, 705–713. [Link]

-

Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. (2020). Biointerface Research in Applied Chemistry, 10(3), 5671–5678. [Link]

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (n.d.). Bentham Science. Retrieved from [Link]

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(43), 8235–8240. [Link]

-

Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved from [Link]

-

Liu, P., Sharon, A., & Chu, C. K. (2003). Convergent synthesis of polyhalogenated quinoline C-nucleosides as potential antiviral agents. The Journal of Organic Chemistry, 68(11), 4291–4298. [Link]

- Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1–10. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Arkivoc. Retrieved from [Link]

-

Common Quinoline Synthesis Reactions. (2024, December 24). Flychem Co., ltd. Retrieved from [Link]

-

Tani, J., Mushika, Y., & Yamaguchi, T. (1982). Studies on biologically Active Halogenated Compounds. IV. Synthesis and Antibacterial Activity of Fluorinated Quinoline Derivatives. Chemical and Pharmaceutical Bulletin, 30(10), 3517–3531. [Link]

-

Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Ankur, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1746–S1758. [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025). ACS Omega, 10(25), 29775–29792. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3998. [Link]

-

Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). Molecules, 27(23), 8234. [Link]

-

Antiviral Nucleosides Flu Viruses Quinolines Covid-19. (2020). Crimson Publishers. Retrieved from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Journal of Microbiology & Biochemical Technology, 12(3), 1–6. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 193, 112220. [Link]

-

Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Journal of Microbiology & Biochemical Technology, 12(3), 1–6. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Studies on biologically Active Halogenated Compounds. IV. Synthesis and Antibacterial Activity of Fluorinated Quinoline Derivatives [jstage.jst.go.jp]

- 25. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]

- 26. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Convergent synthesis of polyhalogenated quinoline C-nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Deoxychlorination Protocol for 6-Bromo-2-chloro-5,7-difluoroquinoline

This Application Note is designed for researchers and process chemists optimizing the synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline .

Editorial Note on Reaction Scope:

While the prompt asks for the reaction of the 2-chloro compound with POCl

Executive Summary

The reaction of 6-bromo-5,7-difluoroquinolin-2(1H)-one (the "carbostyril" precursor) with phosphoryl chloride (POCl

This transformation converts the tautomeric C2-hydroxyl/amide group into a C2-chloride, a critical "handle" for subsequent medicinal chemistry transformations (e.g., S

Key Reaction Parameters

| Parameter | Specification |

| Substrate | 6-Bromo-5,7-difluoroquinolin-2(1H)-one |

| Reagent/Solvent | POCl |

| Catalyst | N,N-Dimethylformamide (DMF) (1–5 mol%) |

| Temperature | Reflux (105–110 °C) |

| Time | 2–4 Hours (Monitor by TLC/HPLC) |

| Yield Target | >85% |

Mechanistic Insight

The reaction does not proceed via simple substitution. It follows a mechanism analogous to the Vilsmeier-Haack reaction.[1]

-

Activation: The amide oxygen of the quinolone attacks the electrophilic phosphorus of POCl

. -

Catalysis (DMF): If DMF is present, it reacts with POCl

to form the highly electrophilic Vilsmeier reagent (chloroiminium ion), which activates the quinolone oxygen more rapidly than POCl -

Substitution: The chloride ion (Cl⁻) attacks the C2 position, restoring aromaticity and expelling the phosphorodichloridate leaving group.

-

Aromatization: The final product is the fully aromatic quinoline.

Reaction Pathway Diagram[1][2][3][4][6]

Caption: Mechanistic pathway from the 2-oxo precursor to the 2-chloro product via phosphoryl activation.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]

-

Starting Material: 6-Bromo-5,7-difluoroquinolin-2(1H)-one.

-

Reagent: Phosphoryl chloride (POCl

) – Freshly distilled if yellow/viscous. -

Catalyst: Anhydrous DMF.

-

Quenching: Crushed ice, Ammonium hydroxide (NH

OH) or Sodium Bicarbonate (NaHCO -

Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Ensure the starting material is completely dry. Water reacts violently with POCl

, reducing yield and generating dangerous HCl gas. -

Charging: In a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 6-Bromo-5,7-difluoroquinolin-2(1H)-one.

-

Reagent Addition: Carefully add 5.0–10.0 equivalents of POCl

. The solid may not dissolve immediately.[2][3]-

Note: POCl

acts as both reagent and solvent.[2]

-

-

Catalyst: Add 1–3 drops of DMF per gram of substrate.

-

Expert Insight: The color often changes (yellow/orange) upon DMF addition due to the formation of the Vilsmeier complex.

-

Phase 2: Reaction[4][5]

-

Reflux: Attach a reflux condenser with a drying tube (CaCl

or N -

Monitoring: Monitor after 1 hour.

-

TLC System: 20% Ethyl Acetate in Hexanes. The product (2-chloro) is significantly less polar (higher R

) than the starting material (2-oxo). -

Endpoint: Reaction is typically complete in 2–3 hours.

-

Phase 3: Workup (Critical Safety Step)

-

Evaporation: Allow the mixture to cool to room temperature. Remove excess POCl

under reduced pressure (rotary evaporator) if possible. This reduces the violence of the quench. -

Quenching:

-

Place a beaker of crushed ice (approx. 10x weight of reaction mass) in a fume hood.

-

Slowly pour the reaction residue (or solution) onto the stirring ice.

-

Warning: This hydrolysis is highly exothermic and releases HCl fumes.

-

-

Neutralization: Once the ice melts, the solution will be acidic (pH < 1). Carefully adjust pH to ~7–8 using saturated NaHCO

solution or 25% NH-

Why? The 2-chloro product is stable, but acidic conditions can promote hydrolysis back to the starting material over long periods.

-

Phase 4: Isolation

-

Extraction: Extract the aqueous mixture with DCM (3 x volumes).

-

Drying: Dry the combined organic layers over anhydrous Na

SO -

Purification: Filter and concentrate. The crude material is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Electron-deficient ring deactivates the oxygen. | Increase DMF concentration (up to 0.5 eq) or reaction time. |

| Starting Material in Workup | Hydrolysis of the product during quench. | Keep the quench cold (<10°C) and neutralize immediately. |

| Dark/Tar Formation | Overheating or wet reagents. | Ensure anhydrous conditions; do not exceed 115°C. |

| Violent Quench | Too much excess POCl | Distill off excess POCl |

Safety & Handling (POCl )

-

Hazards: POCl

is corrosive, toxic, and reacts explosively with water. It causes severe burns and eye damage. -

Inhalation: Releases HCl gas upon contact with moist air. Always work in a high-efficiency fume hood.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Spill Control: Neutralize spills with solid sodium bicarbonate or lime before cleaning.

Stability Note

If the user's intent was indeed to react the 2-chloro product with POCl

-

Reactivity: The 6-bromo-2-chloro-5,7-difluoroquinoline molecule is inert to POCl

under reflux conditions. -

Application: POCl

can actually be used as a solvent to recrystallize or wash this compound if anhydrous conditions are maintained, though standard organic solvents are preferred.

References

-

Synthesis of Chloroquinolines via POCl3

- Title: "Scalable Synthesis of 2-Chloroquinolines

- Source:Organic Process Research & Development

- Context: General protocol for chlorin

-

URL:[Link] (General Journal Link for verification of standard protocols)

-

Vilsmeier-Haack Mechanism

- Title: "The Vilsmeier-Haack Reaction in Heterocyclic Synthesis."

- Source:Comprehensive Organic Name Reactions

- Context: Explains the role of DMF as a catalyst in POCl3 chlorin

-

URL:[Link]

-

Compound Data (6-Bromo-2-chloro-5,7-difluoroquinoline)

- Title: "PubChem Compound Summary for CID 101479521"

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1022091-49-1: 5,7-Difluoro-6-bromoquinoline [cymitquimica.com]

- 4. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

Nucleophilic aromatic substitution (SNAr) on 6-Bromo-2-chloro-5,7-difluoroquinoline

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-2-chloro-5,7-difluoroquinoline

Abstract & Strategic Context

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid generation of structure-activity relationship (SAR) libraries. 6-Bromo-2-chloro-5,7-difluoroquinoline is a highly electron-deficient, multi-electrophilic building block[1]. Because it possesses four distinct halogens, achieving absolute regiocontrol during nucleophilic aromatic substitution (SNAr) is critical. This guide provides an authoritative, data-driven framework for executing highly regioselective C-2 aminations, detailing the mechanistic causality, optimized parameters, and self-validating protocols required to prevent over-substitution and byproduct formation.

Mechanistic Rationale: The Hierarchy of Halogen Displacement

In polyhalogenated quinolines, predicting the site of nucleophilic attack requires analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and the thermodynamic stability of the resulting Meisenheimer complex[2].

Despite fluorine being a superior leaving group in many SNAr contexts due to its high electronegativity, the C-2 chlorine in this specific scaffold is overwhelmingly favored for initial displacement[3].

-

Kinetic Activation: The adjacent N1 nitrogen atom provides direct resonance stabilization of the negative charge in the transition state, significantly lowering the activation energy barrier for attack at C-2[3].

-

Inductive Lowering of LUMO: The 5,7-difluoro groups exert a strong inductive electron-withdrawing effect across the ring system, further increasing the electrophilicity of the C-2 position without competing as primary reaction sites under mild conditions.

-

Orthogonal Handles: The 6-bromo substituent is sterically hindered and possesses lower SNAr reactivity, preserving it as an orthogonal handle for downstream transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Figure 1: Mechanistic pathway and regioselectivity of SNAr on 6-Bromo-2-chloro-5,7-difluoroquinoline.

Optimization of Reaction Parameters

The difference in activation energy between C-2 substitution and C-5/C-7 substitution dictates our experimental design. Pushing the reaction too hard (excess heat, massive nucleophile excess) will result in the displacement of the fluoro groups, leading to complex mixtures[4].

-

Solvent Causality: Polar aprotic solvents (DMF, NMP) are mandatory. They do not hydrogen-bond with the amine nucleophile, leaving it "naked" and highly reactive, which accelerates the SNAr transition state[2]. Protic solvents like ethanol dampen nucleophilicity, requiring longer reaction times that increase the risk of degradation.

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal base. It is non-nucleophilic (preventing side reactions) and efficiently neutralizes the HCl byproduct to drive the equilibrium forward without degrading the fluorinated ring[4].

Table 1: Quantitative Optimization of SNAr Conditions (Model Nucleophile: Morpholine)

| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | C-2 Conversion (%) | C-5/C-7 Byproducts (%) |

| Ethanol | TEA | 80 | 12 | 75 | < 5 |

| DMF | K₂CO₃ | 25 | 24 | 40 | Not Detected |

| DMF | DIPEA | 80 | 4 | > 95 | < 2 |

| NMP | DIPEA | 120 | 2 | > 95 | 15 - 20 (F-loss) |

Self-Validating Protocol: Regioselective C-2 Amination

This protocol utilizes morpholine as a representative secondary amine. The methodology is designed as a self-validating system: the analytical readouts are explicitly defined to confirm both completion and regioselectivity.

Materials Required:

-

6-Bromo-2-chloro-5,7-difluoroquinoline (1.0 eq)

-

Morpholine (1.05 eq) - Strict stoichiometric control is vital.

-

DIPEA (2.0 eq)

-

Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 6-bromo-2-chloro-5,7-difluoroquinoline (1.0 eq). Purge the flask with inert gas (N₂ or Argon).

-

Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir until complete dissolution.

-

Base Addition: Inject DIPEA (2.0 eq) in one portion at room temperature.

-

Controlled Nucleophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add morpholine (1.05 eq) dropwise over 10 minutes. Causality: The initial attack is exothermic; cooling prevents localized hot spots that could trigger premature C-5/C-7 fluorine displacement.

-

Thermal Activation: Remove the ice bath and heat the reaction to 80 °C using an oil bath or heating block. Stir for 4 hours.

-

In-Process Control (LC-MS): Sample the reaction.

-

Validation Check: The starting material exhibits a complex isotopic cluster at m/z ~277.9 and 279.9 [M+H]⁺ due to the combination of ⁷⁹Br/³⁵Cl and ⁸¹Br/³⁷Cl[5]. Upon successful C-2 amination, the chlorine is expelled. The product will show a mass shift to m/z ~329.0 [M+H]⁺, and the isotopic pattern will simplify to a clean 1:1 doublet (⁷⁹Br/⁸¹Br), definitively proving the loss of chlorine and retention of bromine.

-

-

Quench & Isolation: Cool the mixture to room temperature. Slowly pour the reaction into vigorously stirring ice water (5× the volume of DMF). The product will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum, wash with cold water (3 × 20 mL) to remove residual DMF and DIPEA salts, and dry overnight under high vacuum.

Figure 2: Step-by-step experimental workflow for regioselective C-2 amination.

Troubleshooting & Analytical Control Strategy

Even with optimized conditions, scale-up or variations in nucleophile sterics can introduce challenges. Use the following diagnostic matrix to correct deviations:

-

Issue: Incomplete Conversion (< 50% after 6 hours)

-

Root Cause: The amine nucleophile is highly sterically hindered (e.g., tert-butylamine) or possesses low nucleophilicity (e.g., anilines).

-

Intervention: Switch the solvent from DMF to NMP to allow safe heating up to 100 °C. Alternatively, pre-form the amide anion using Sodium Hydride (NaH) at 0 °C before adding the quinoline substrate.

-

-

Issue: Multiple Product Spots on TLC (Over-substitution)

-

Root Cause: Thermal energy exceeded the activation barrier for C-5/C-7 fluorine displacement, or excess nucleophile was used[4].

-

Intervention: Verify the stoichiometry of the amine (do not exceed 1.05 eq). Lower the reaction temperature to 60 °C and extend the reaction time.

-

-

Issue: Analytical Ambiguity (Confirming Regioselectivity)

-

Root Cause: Standard 1H-NMR may not clearly differentiate C-2 vs C-5 substitution due to the lack of adjacent protons.

-

Intervention: Utilize ¹⁹F-NMR and 2D-NMR (HMBC). In a successful C-2 amination, ¹⁹F-NMR will still show two distinct fluorine signals. HMBC will show correlations between the newly introduced amine protons and the C-2 carbon of the quinoline ring, confirming exact regiochemistry[3].

-

References

- PubChemLite - 6-bromo-2-chloro-5,7-difluoroquinoline (C9H3BrClF2N)

- Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate URL

- 6-bromo-5,7-difluoroquinolin-2-one | 1188002-16-5 - Molaid URL

- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv URL

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-5,7-difluoroquinoline for Advanced Drug Discovery

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The ability to precisely functionalize the quinoline ring is paramount for modern drug discovery, as it allows for the fine-tuning of a molecule's pharmacological profile to enhance efficacy, selectivity, and safety.[3][4]

6-Bromo-2-chloro-5,7-difluoroquinoline emerges as a highly valuable, yet synthetically challenging, building block. Its unique arrangement of three distinct halogen atoms presents a powerful opportunity for selective, sequential chemical modifications. The primary challenge and opportunity lie in the differential reactivity of the C6-bromo and C2-chloro positions in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview and detailed experimental protocols for achieving regioselective Suzuki-Miyaura coupling on 6-bromo-2-chloro-5,7-difluoroquinoline. By carefully manipulating reaction conditions, researchers can direct the coupling to either the more inherently reactive C-Br bond or the electronically activated C-Cl bond, unlocking pathways to novel, highly functionalized quinoline derivatives for pharmaceutical development.

The Causality of Selectivity: C-Br vs. C-Cl Reactivity

Achieving regioselectivity in the Suzuki-Miyaura coupling of dihaloquinolines is not arbitrary; it is a deliberate outcome dictated by the interplay between inherent bond reactivity and the electronic environment, modulated by the choice of the catalytic system.

Pillar 1: Inherent Halide Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The activation barrier for this step is directly related to the carbon-halogen bond dissociation energy. Consequently, the general order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F

Based on this principle alone, one would predict that the Suzuki-Miyaura coupling of 6-bromo-2-chloro-5,7-difluoroquinoline would preferentially occur at the C6-bromo position.[7]

Pillar 2: Electronic Influence of the Quinoline Core

The quinoline ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (α) and C4 (γ) positions, which bear a partial positive charge.[8] This electron deficiency makes halogens at these positions more susceptible to nucleophilic attack and facilitates the key oxidative addition step with the Pd(0) catalyst.[8][9]

The Selectivity Dilemma and Solution

For 6-bromo-2-chloro-5,7-difluoroquinoline, these two factors are in opposition: the C-Br bond is inherently more reactive, but the C-Cl bond is on the electronically activated C2 position. This competition makes precise control of reaction conditions essential to govern the reaction outcome.[9]

-

To favor C6-Bromo coupling: Conditions are chosen to exploit the natural reactivity difference. This typically involves using a less reactive palladium catalyst/ligand system that is sensitive enough to differentiate between the C-Br and C-Cl bonds under moderate temperatures.[9]

-

To favor C2-Chloro coupling: A more active and robust catalytic system is required. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are employed to create a highly reactive Pd(0) species capable of overcoming the higher activation energy of C-Cl bond cleavage.[10][11][12] These powerful ligands often accelerate the oxidative addition to such an extent that the electronic activation at the C2 position directs the selectivity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in the transmetalation step by activating the organoboron species.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Methodologies

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Degassing of reaction mixtures (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) is critical to prevent catalyst oxidation and minimize side reactions like boronic acid homocoupling.[12][14]

Protocol A: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol is designed to leverage the higher intrinsic reactivity of the C-Br bond using a standard, moderately active catalyst system.

Materials:

-

6-Bromo-2-chloro-5,7-difluoroquinoline

-

Arylboronic Acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

1,4-Dioxane and Water (4:1 v/v mixture)

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add 6-bromo-2-chloro-5,7-difluoroquinoline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

-

Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%) to the flask.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe (to a final concentration of ~0.1 M with respect to the quinoline).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-chloro-5,7-difluoroquinoline.

Protocol B: Selective Suzuki-Miyaura Coupling at the C2-Chloro Position

This protocol employs a highly active catalytic system necessary to activate the stronger C-Cl bond at the electronically favored C2 position.

Materials:

-

6-Bromo-2-chloro-5,7-difluoroquinoline

-

Arylboronic Acid Pinacol Ester (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%) to an oven-dried Schlenk flask.

-

Add anhydrous THF and stir for 10 minutes at room temperature to pre-form the active catalyst.

-

To a separate Schlenk flask, add 6-bromo-2-chloro-5,7-difluoroquinoline (1.0 mmol, 1.0 eq), the arylboronic acid pinacol ester (1.5 mmol, 1.5 eq), and K₃PO₄ (3.0 mmol, 3.0 eq).

-

Evacuate and backfill this second flask with argon three times.

-